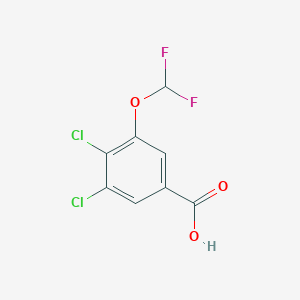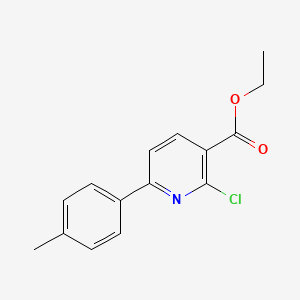
Ethyl 2-chloro-6-(4-methylphenyl)nicotinate
説明
Synthesis Analysis
Ethyl 2-chloronicotinate is used as a pharmaceutical intermediate . The synthesis involves heating 2-Chloropyridine-3-carboxylic acid and thionyl chloride in benzene under reflux .Molecular Structure Analysis
The molecular formula of Ethyl 2-chloro-6-(4-methylphenyl)nicotinate is C15H14ClNO2 . The molecular weight is 275.734 .科学的研究の応用
Application Summary
“Ethyl 2-chloro-6-(4-methylphenyl)nicotinate” is used in the synthesis of novel triazole-pyrimidine hybrids, which are being studied for their potential as neuroprotective and anti-neuroinflammatory agents .
Methods of Application
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six of the compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Synthesis of Quinoline Derivatives
Application Summary
“Ethyl 2-chloro-6-(4-methylphenyl)nicotinate” can be used in the synthesis of quinoline derivatives . Quinoline derivatives have a wide range of applications in medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Methods of Application
Quinoline derivatives are synthesized through various chemical reactions, and their biological activities are evaluated using different assays . The specific method of synthesis and evaluation would depend on the type of quinoline derivative being synthesized .
Results or Outcomes
Quinoline derivatives have shown promising results in various biological applications, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and anti-HIV agents .
Synthesis of Indole Derivatives
Application Summary
“Ethyl 2-chloro-6-(4-methylphenyl)nicotinate” can potentially be used in the synthesis of indole derivatives . Indole derivatives have shown antiviral activity .
Methods of Application
Indole derivatives are synthesized through various chemical reactions, and their antiviral activity is evaluated using different assays . The specific method of synthesis and evaluation would depend on the type of indole derivative being synthesized .
Results or Outcomes
Indole derivatives have shown promising results in antiviral applications .
Synthesis of Antiviral Agents
Application Summary
“Ethyl 2-chloro-6-(4-methylphenyl)nicotinate” can potentially be used in the synthesis of antiviral agents . Specifically, it can be used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
Methods of Application
The specific method of synthesis would depend on the type of antiviral agent being synthesized . The antiviral activity is evaluated using different assays .
Results or Outcomes
These indole derivatives have shown promising results in antiviral applications . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Synthesis of Antimicrobial Agents
Application Summary
“Ethyl 2-chloro-6-(4-methylphenyl)nicotinate” can potentially be used in the synthesis of antimicrobial agents . Specifically, it can be used in the synthesis of quinoline derivatives .
Methods of Application
The specific method of synthesis would depend on the type of antimicrobial agent being synthesized . The antimicrobial activity is evaluated using different assays .
Results or Outcomes
Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
特性
IUPAC Name |
ethyl 2-chloro-6-(4-methylphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-3-19-15(18)12-8-9-13(17-14(12)16)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEMIUGJKWDKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-6-(4-methylphenyl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1446260.png)
![tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate](/img/structure/B1446262.png)
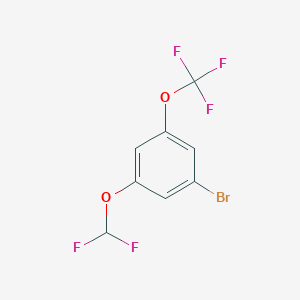
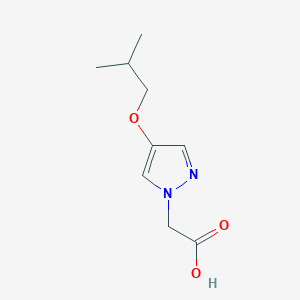
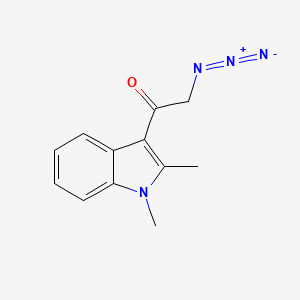
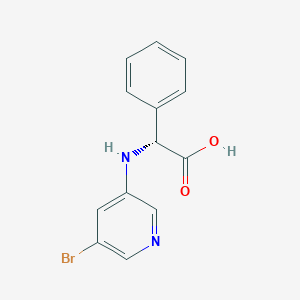
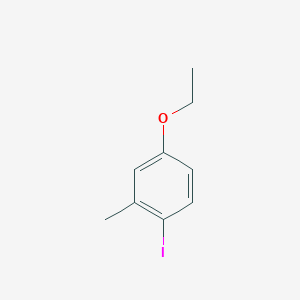
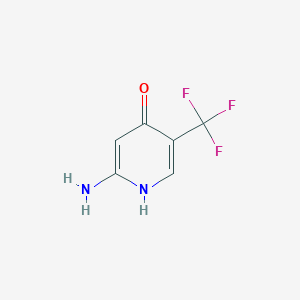
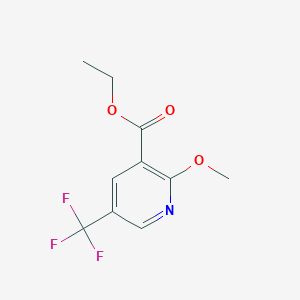
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B1446276.png)
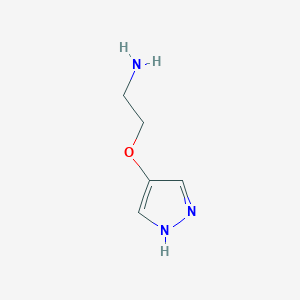
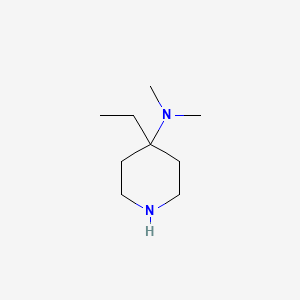
![(2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B1446279.png)
